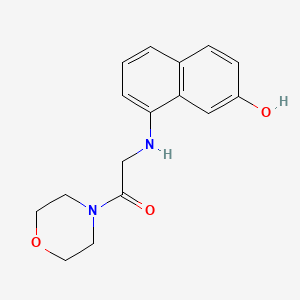
4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine is a chemical compound with the molecular formula C16H18N2O3. It is known for its unique structure, which includes a morpholine ring attached to a naphthyl group through an aminoacetyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine typically involves the reaction of 7-hydroxy-1-naphthylamine with chloroacetyl chloride to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoacetyl linkage.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like alkoxides or thiolates under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its naphthyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. The naphthyl group can participate in π-π interactions, enhancing its binding affinity. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
- **4-(((7-Hydroxy-1-naphthyl)amino)acetyl)piperidine
- **4-(((7-Hydroxy-1-naphthyl)amino)acetyl)pyrrolidine
Comparison: Compared to its analogs, 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine exhibits unique properties due to the presence of the morpholine ring. This ring enhances its solubility and stability, making it more suitable for certain applications. Additionally, the morpholine ring can influence its binding interactions, potentially leading to different biological activities .
Properties
CAS No. |
84604-37-5 |
|---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-[(7-hydroxynaphthalen-1-yl)amino]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C16H18N2O3/c19-13-5-4-12-2-1-3-15(14(12)10-13)17-11-16(20)18-6-8-21-9-7-18/h1-5,10,17,19H,6-9,11H2 |
InChI Key |
SALMMXBIIDVDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CNC2=CC=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


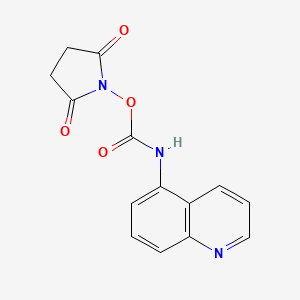
![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
![2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)
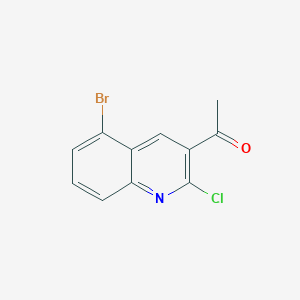

![benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate](/img/structure/B11837812.png)

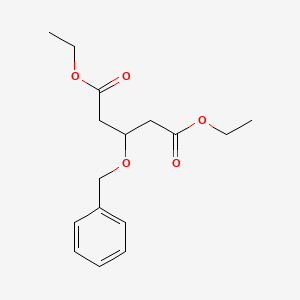
![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)
![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
![8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol](/img/structure/B11837849.png)

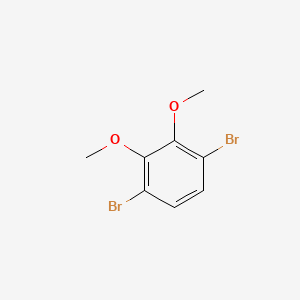
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)
